molecular formula C12H8BrN3 B578195 5-bromo-1-(pyrimidin-2-yl)-1H-indole CAS No. 1228147-70-3

5-bromo-1-(pyrimidin-2-yl)-1H-indole

Cat. No.: B578195
CAS No.: 1228147-70-3
M. Wt: 274.121
InChI Key: DRYBGGWKKVJXJQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyrimidin-2-yl)-1H-indole (CAS 1228147-70-3) is a high-purity brominated indole derivative designed for advanced research and development. This compound features a molecular formula of C12H8BrN3 and a molecular weight of 274.12 g/mol. It is supplied as a yellow to colorless solid with a documented melting point of 102-105 °C and should be stored sealed in dry conditions at room temperature . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . The specific molecular architecture of this compound, incorporating both a bromo substituent and a pyrimidinyl group, makes it a highly valuable intermediate. It is primarily used in the design and synthesis of novel bioactive molecules targeting a wide spectrum of diseases, including cancer, tuberculosis, and viral infections . Researchers utilize this building block to create compounds that inhibit key oncogenic pathways, disrupt mycobacterial membrane potential in anti-tubercular research, or act as antiviral agents . Its structural features facilitate critical interactions with biological macromolecules, making it a key precursor in combinatorial chemistry, transition-metal-catalyzed cross-couplings, and the development of potential DprE1 inhibitors currently in clinical trials for tuberculosis . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

CAS No.

1228147-70-3

Molecular Formula

C12H8BrN3

Molecular Weight

274.121

IUPAC Name

5-bromo-1-pyrimidin-2-ylindole

InChI

InChI=1S/C12H8BrN3/c13-10-2-3-11-9(8-10)4-7-16(11)12-14-5-1-6-15-12/h1-8H

InChI Key

DRYBGGWKKVJXJQ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)N2C=CC3=C2C=CC(=C3)Br

Synonyms

5-bromo-1-pyrimidin-2-yl-1H-indol

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences electronic properties and reactivity:

Compound Name N1 Substituent Molecular Weight Key Reactivity/Features Source
5-Bromo-1-(pyrimidin-2-yl)-1H-indole Pyrimidin-2-yl 273.9974 Enhanced π-π interactions; catalytic C–H activation
5-Bromo-1-methyl-1H-indole Methyl 210.06 High electrophilic substitution reactivity
5-Bromo-1-(prop-2-yn-1-yl)-1H-indole Propargyl 218.06 Alkyne group enables click chemistry
5-Bromo-1-allyl-1H-indole-2,3-dione Allyl (dione form) 268.08 Planar fused ring; pharmaceutical potential

Key Observations :

  • The pyrimidinyl group increases molecular weight and aromaticity compared to methyl or alkyne substituents.
  • Methyl substitution simplifies synthesis but limits π-stacking utility .

Substituent Variations at the C5 Position

The C5 bromine atom is critical for reactivity and downstream modifications:

Compound Name C5 Substituent Molecular Weight Key Features Source
This compound Br 273.9974 Bromine enables Suzuki coupling
1-(Pyrimidin-2-yl)-1H-indole H 195.06 Lacks bromine; limited cross-coupling utility
5-Methoxy-1-(pyrimidin-2-yl)-1H-indole OMe 225.06 Electron-donating OMe alters reactivity

Key Observations :

  • Methoxy substitution may reduce reactivity due to electron-donating effects .

Structural Analogs with Heterocyclic Modifications

Compounds with additional heterocycles demonstrate diverse applications:

Compound Name Core Structure Key Features Source
5-Bromo-3-(imidazol-5-yl)-1H-indole derivatives Indole + imidazole Potential kinase inhibition
This compound Indole + pyrimidine Catalytic C–H activation
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine Pyrimidine + imidazole Boronic acid derivatives for Suzuki reactions

Key Observations :

  • Imidazole derivatives (e.g., compounds 34–36 in ) may exhibit distinct bioactivity due to additional hydrogen-bonding sites.

Q & A

Basic Question

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry (e.g., pyrimidine coupling at N1 of indole) via shifts at δ 8.5–9.0 ppm (pyrimidine protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 385.0461 for brominated derivatives) .
  • TLC : Monitor reaction progress with EtOAc/hexane (Rf ≈ 0.30) .

How can conflicting data on reaction yields (e.g., 25% vs. 50%) be resolved in scale-up syntheses?

Advanced Question
Yield discrepancies arise from:

  • Side reactions : Unreacted azides (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) may persist due to incomplete CuAAC .
  • Workup losses : Precipitation in water during extraction reduces recovery; switching to brine-saturated EtOAc minimizes losses .
    Resolution :
  • In-line monitoring : Use FTIR or ReactIR to track azide consumption .
  • Design of Experiments (DoE) : Vary temperature (60–90°C) and catalyst loading to identify Pareto-optimal conditions .

What methodologies are recommended for evaluating the compound’s pharmacokinetic properties?

Advanced Question

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2) .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .
  • Caco-2 permeability : Assess intestinal absorption via apparent permeability (Papp) in cell monolayers .

How can regioselectivity challenges during bromination be addressed?

Basic Question
Bromination at C5 of indole is favored using N-bromosuccinimide (NBS) in DCM under radical initiation (e.g., AIBN) . Competing C3 bromination is suppressed by:

  • Steric hindrance : Pre-functionalize N1 with bulky groups (e.g., pyrimidine) to block C3 .
  • Temperature control : Reactions at 0–5°C reduce radical mobility, enhancing C5 selectivity .

What are the best practices for stability testing of this compound under storage conditions?

Basic Question

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers; DMSO solutions degrade within 2 weeks at RT .
  • HPLC-MS : Monitor degradation products (e.g., dehalogenation or oxidation) monthly .

How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Advanced Question

  • CYP3A4 inhibition : Screen using fluorogenic substrates (e.g., BFC); IC50 values <10 μM suggest high risk of drug-drug interactions .
  • Metabolite profiling : Identify hydroxylated or demethylated products via LC-QTOF-MS .
  • Implications : Poor CYP stability may necessitate prodrug strategies or structural tweaks (e.g., replacing labile substituents) .

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